molecular formula C20H32N4O4S B2445369 N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896285-28-2

N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2445369
CAS No.: 896285-28-2
M. Wt: 424.56
InChI Key: RXOQDZYSIWQYEG-UHFFFAOYSA-N
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Description

N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a combination of functional groups, including an oxalamide core, a dimethylamino group, and a sulfonyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the dimethylamino group: This step may involve the alkylation of a primary amine with dimethylamine.

    Sulfonylation of the pyrrolidine ring: This can be done by reacting the pyrrolidine with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the oxalamide core or the sulfonyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the dimethylamino group or the sulfonyl-substituted pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may have several scientific research applications:

    Chemistry: As a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in studying biological pathways and interactions due to its complex structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(dimethylamino)propyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide: Lacks the sulfonyl group, which may affect its reactivity and applications.

    N1-(3-(dimethylamino)propyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Similar structure but with a different substitution pattern on the phenyl ring.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O4S/c1-15-8-9-16(2)18(13-15)29(27,28)24-12-5-7-17(24)14-22-20(26)19(25)21-10-6-11-23(3)4/h8-9,13,17H,5-7,10-12,14H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOQDZYSIWQYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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